bafilomycin A1

Description

Properties

IUPAC Name |

16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNQDDQEHDUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88899-55-2 | |

| Record name | (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Stability of Bafilomycin A1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces griseus that has become an indispensable tool in cell biology research.[1][2] It is a highly potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for the acidification of intracellular organelles like lysosomes and endosomes.[3][4] This inhibitory action disrupts processes such as autophagy, endocytosis, and protein degradation, making bafilomycin A1 a key compound for studying these pathways.[5][6][7] Given its potency and widespread use, a thorough understanding of its chemical structure and stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides an in-depth analysis of bafilomycin A1's structural features, its stability under various laboratory conditions, and a validated protocol for assessing its integrity over time.

Chemical and Physical Properties

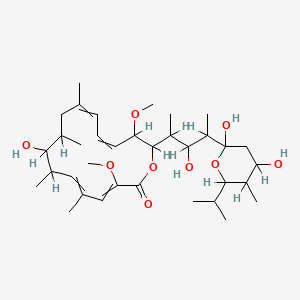

Chemical Structure

Bafilomycin A1 is a complex macrolide characterized by a 16-membered lactone ring. Its structure features multiple chiral centers, a conjugated diene system, and a side chain terminating in a hemiketal ring structure.[1] The precise arrangement of its functional groups is critical for its high-affinity binding to the c-subunit of the V-ATPase V0 domain, which ultimately blocks proton translocation.[5]

The IUPAC name for Bafilomycin A1 is (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one.[1]

A 2D representation of the chemical structure is provided below.

Sources

- 1. Bafilomycin A1 | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bafilomycin A1 | SGD [yeastgenome.org]

- 3. Bafilomycin A1 | Autophagy inhibitor| Hello Bio [hellobio.com]

- 4. Bafilomycin A1 | CAS 88899-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bafilomycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Measuring Autophagic Flux in Mammalian Cells Using Bafilomycin A1

For: Researchers, scientists, and drug development professionals.

Introduction: The Dynamic Process of Autophagy

Autophagy is a highly conserved, lysosome-dependent catabolic process crucial for cellular homeostasis.[1][2] It involves the sequestration of cytoplasmic components—such as misfolded proteins and damaged organelles—within a double-membraned vesicle called an autophagosome.[1][2][3] This autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by acidic lysosomal hydrolases and recycled back into the cytoplasm.[1][3] This recycling pathway is vital for cellular survival during stress, such as nutrient deprivation, and plays a key role in development, aging, and a multitude of human diseases, including neurodegeneration and cancer.[1]

It is now widely accepted that a static measurement of autophagosome numbers is insufficient to understand the true activity of the pathway.[4] An accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the downstream degradation steps.[4][5][6] Therefore, the concept of autophagic flux —the complete process from autophagosome biogenesis to lysosomal degradation—is the most accurate measure of autophagic activity.[5][7]

Principle of the Bafilomycin A1 Autophagy Flux Assay

This protocol utilizes Bafilomycin A1, a specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase), to measure autophagic flux.[8][9][10]

Mechanism of Action:

-

Inhibition of Lysosomal Acidification: V-ATPase is the proton pump responsible for maintaining the low pH of the lysosomal lumen.[11] Bafilomycin A1 binds to this pump, preventing the acidification necessary for the activation of degradative lysosomal enzymes.[10][11]

-

Blockade of Autophagosome-Lysosome Fusion: In addition to inhibiting acidification, Bafilomycin A1 has also been shown to prevent the physical fusion of autophagosomes with lysosomes.[10][11]

By inhibiting these late-stage events, Bafilomycin A1 causes autophagosomes that are formed during the treatment period to accumulate.[5][10] By comparing the amount of autophagosome-associated proteins in the presence and absence of Bafilomycin A1, one can quantify the amount of cargo that would have been degraded, thus providing a robust measure of autophagic flux.[12][13]

The primary markers used to track this accumulation are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

-

LC3: During autophagy induction, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[7][14] LC3-II is recruited to the autophagosomal membrane and is therefore a reliable marker for autophagosomes.[7][14] In a functional autophagy pathway, LC3-II is itself degraded within the autolysosome.

-

p62/SQSTM1: This protein acts as a receptor, linking ubiquitinated cargo to the autophagosome via its interaction with LC3.[15] Consequently, p62 is incorporated into the autophagosome and degraded along with the cargo. An accumulation of p62 is indicative of inhibited autophagic degradation.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Mechanism of Bafilomycin A1 in an Autophagy Flux Assay.

Experimental Design and Controls

A robust experimental design is critical for the correct interpretation of results. The following four conditions should be included for each experimental variable (e.g., for each drug treatment or genetic modification).

| Group | Treatment Condition | Purpose |

| 1 | Vehicle Control (e.g., DMSO) | Establishes the basal level of autophagosome markers. |

| 2 | Vehicle Control + Bafilomycin A1 | Measures the basal autophagic flux. |

| 3 | Experimental Treatment (e.g., Drug X) | Shows the static level of autophagosome markers after treatment. |

| 4 | Experimental Treatment + Bafilomycin A1 | Measures the autophagic flux under the experimental condition. |

Interpreting the Results:

-

Increased Flux: A significantly greater accumulation of LC3-II in Group 4 compared to Group 3, and also greater than the accumulation seen in Group 2.[12]

-

Decreased/Blocked Flux: A high basal level of LC3-II in Group 3 that does not significantly increase further in Group 4.[12][13]

-

Inhibited Induction: A low level of LC3-II in both Group 3 and Group 4, similar to or lower than the basal levels in Group 1.[12]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, len=2.5];

} Caption: General Experimental Workflow for the Bafilomycin A1 Flux Assay.

Detailed Protocol

This protocol provides guidelines for a typical experiment in a 6-well plate format. Optimization for specific cell lines and experimental conditions is recommended.

Materials and Reagents

-

Cell Line: Mammalian cell line of interest.

-

Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Bafilomycin A1: (e.g., Cell Signaling Technology, #54645). Prepare a 1 mM stock solution in DMSO.[16] Store at -20°C, protected from light.[16]

-

Experimental Compound/Treatment: Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS), or drug of interest.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

SDS-PAGE: Gels (a 15% acrylamide gel is recommended for good separation of LC3-I and LC3-II), running buffer, and transfer system.[17]

-

Membranes: Polyvinylidene fluoride (PVDF) is recommended for better retention of LC3-II.[18]

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).

-

Primary Antibodies:

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent Substrate: ECL substrate for detection.

-

For Microscopy:

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Mounting Medium with DAPI.

-

Step-by-Step Procedure

Day 1: Cell Seeding

-

Seed mammalian cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

Day 2: Treatment and Bafilomycin A1 Addition

-

Aspirate the old medium. Apply your experimental treatments (e.g., replace with starvation medium or medium containing your drug of interest) to the appropriate wells. Include vehicle controls.

-

The duration of the experimental treatment will vary. For starvation, 2-6 hours is common. For drug treatments, this could range from hours to days.

-

Crucially , for the final 2-4 hours of the experimental treatment, add Bafilomycin A1 to the designated wells (Groups 2 and 4 from the experimental design).[21][22] A final concentration of 100-200 nM is effective for most cell lines.[23]

-

Scientist's Note: The optimal concentration and duration for Bafilomycin A1 treatment should be determined empirically for your specific cell line. Prolonged incubation or very high concentrations can lead to non-specific effects and cytotoxicity.[23]

-

Day 3: Cell Harvest and Analysis

Option A: Analysis by Western Blot

-

Place the 6-well plate on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.[19]

-

Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.[17]

-

Transfer proteins to a PVDF membrane.[19]

-

Block the membrane for 1 hour at room temperature in blocking buffer.[19]

-

Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.[19]

-

Wash the membrane 3 times with TBS-T.

-

Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.[19]

-

Wash the membrane 3 times with TBS-T.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[19]

Option B: Analysis by Fluorescence Microscopy (LC3 Puncta)

-

Grow cells on sterile glass coverslips within the 6-well plates.

-

After treatment, wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-LC3B primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips onto slides using mounting medium containing DAPI.

-

Image using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in puncta in the Bafilomycin A1-treated groups indicates autophagic flux.[12]

Data Interpretation and Troubleshooting

| Problem | Possible Cause | Solution |

| No LC3-II band visible | Low level of autophagy; Poor antibody; Insufficient protein load. | Use a positive control (e.g., starvation). Validate antibody. Load more protein (up to 50 µg). |

| High background on Western blot | Insufficient blocking; Antibody concentration too high. | Increase blocking time or change blocking agent (e.g., to BSA). Titrate primary antibody concentration. |

| LC3-II band does not increase with Bafilomycin A1 | Autophagic flux is blocked basally; Bafilomycin A1 is inactive. | This is a valid result indicating a flux defect. Check for p62 accumulation. Test a fresh aliquot of Bafilomycin A1. |

| Smeary LC3 bands | Protein degradation. | Ensure protease inhibitors are fresh and used in all steps. Keep samples on ice. |

| High cytotoxicity observed | Bafilomycin A1 concentration is too high or incubation is too long. | Perform a dose-response and time-course experiment to find optimal, non-toxic conditions.[23] |

References

-

Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy, 11(8), 1437–1438. [Link]

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. [Link]

-

Wikipedia contributors. (2024, February 14). Autophagy. In Wikipedia, The Free Encyclopedia. [Link]

-

Jiang, P., & Mizushima, N. (2014). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica, 100(3), 354-364. [Link]

-

Shacka, J. J., Klocke, B. J., & Roth, K. A. (2006). Autophagy, Bafilomycin and Cell Death. Autophagy, 2(3), 228-230. [Link]

-

SciSpace. (n.d.). Autophagy Process. [Link]

-

Mareninova, O. A., et al. (2017). Autophagy pathway. In ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Schematic diagram of the autophagy pathway. In ResearchGate. [Link]

-

QIAGEN. (n.d.). Autophagy Pathway Diagram and Related Gene List. GeneGlobe. [Link]

-

Wikipedia contributors. (2023, December 11). Bafilomycin. In Wikipedia, The Free Encyclopedia. [Link]

-

Jiang, P., & Mizushima, N. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica, 100(3), e89-e92. [Link]

-

Barth, S., Glick, D., & Macleod, K. F. (2010). Methods for the Detection of Autophagy in Mammalian Cells. In Current Protocols in Cell Biology. [Link]

-

ResearchGate. (2015, January 27). What is the concentration of Bafilomycin A1 that should be used to block autophagy in prostate cancer cell lines? [Link]

-

McInerney, G. M. (n.d.). Flow Cytometry for autophagy. alphavirus.org. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. [Link]

-

Jiang, P., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. MDPI. [Link]

-

Towers, C. (n.d.). How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]

-

Thongchot, S., et al. (2021). Western blot analysis of LC3 and p62 in ovarian cancer cells. Bio-protocol, 11(10), e4021. [Link]

-

Gottlieb, R. A., et al. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research, 116(3), 504–514. [Link]

-

Kaizuka, T., et al. (2022). Quantitative and temporal measurement of dynamic autophagy rates. eLife, 11, e78473. [Link]

-

Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. [Link]

-

Bitesize Bio. (2025, April 24). Measuring Autophagic Flux: A Simple Guide to How and Why. [Link]

-

Yamamoto-Imoto, H., et al. (2022). Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. STAR Protocols, 3(3), 101538. [Link]

-

Towers, C. (n.d.). Measuring Autophagic Flux with LC3 Protein Levels: The Do's and Don'ts. Bio-Techne. [Link]

-

ResearchGate. (2013, February 21). When to add bafilomycin to study autophagy? [Link]

-

Evandro Fang Lab. (2012, March 15). Measurement of Autophagic Activity in Mammalian Cells. [Link]

-

Roychan, J. (2023). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL. [Link]

Sources

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Autophagy Process [scispace.com]

- 4. Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Bafilomycin - Wikipedia [en.wikipedia.org]

- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ahajournals.org [ahajournals.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]

- 17. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stressmarq.com [stressmarq.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. evandrofanglab.com [evandrofanglab.com]

- 23. researchgate.net [researchgate.net]

bafilomycin A1 treatment duration for autophagic flux measurement

Application Note & Protocol

Topic: Bafilomycin A1 Treatment Duration for Autophagic Flux Measurement Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Static Snapshots – Measuring the Dynamics of Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It's a dynamic pathway, not a static state. Therefore, simply measuring the number of autophagosomes at a single point in time can be misleading. An accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the final degradation steps.[1][2][3] To accurately assess autophagic activity, one must measure autophagic flux , which is the complete process from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[3][4]

This guide provides a comprehensive framework for using Bafilomycin A1 (BafA1), a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), to accurately measure autophagic flux.[5][6] We will delve into the critical importance of optimizing the treatment duration and provide detailed, validated protocols for robust and reproducible results.

Principle of the Assay: Using a "Molecular Dam" to Measure Flow

Bafilomycin A1 is a crucial tool for studying autophagy. It inhibits the V-ATPase proton pump on the lysosomal membrane, which is responsible for acidifying the lysosomal lumen.[5][7] This inhibition has two primary consequences for the autophagy pathway:

-

Inhibition of Lysosomal Hydrolases: The acidic environment is essential for the activity of lysosomal enzymes that degrade the autophagosomal cargo. By neutralizing the lysosome, BafA1 effectively halts this degradation.[5][7]

-

Blockade of Autophagosome-Lysosome Fusion: BafA1 prevents the fusion of autophagosomes with lysosomes, causing autophagosomes to accumulate within the cell.[5][6][7]

This accumulation is the key to the assay. By creating a "dam" at the end of the autophagic pathway, we can measure the rate at which autophagosomes are being formed upstream. The difference in the amount of autophagosome markers, such as LC3-II, in the presence and absence of BafA1 over a specific period, provides a quantitative measure of autophagic flux.[8][9]

Caption: Mechanism of Bafilomycin A1 in blocking autophagic flux.

Critical Experimental Parameter: Optimizing Bafilomycin A1 Treatment Duration

The duration of BafA1 treatment is arguably the most critical variable to optimize. An incorrect incubation time can lead to a significant underestimation or overestimation of autophagic flux.

-

Too Short: Insufficient time will not allow for a detectable accumulation of autophagosomes, leading to a false negative or an underestimation of the flux rate.

-

Too Long: Prolonged exposure to BafA1 can induce cytotoxicity and other secondary effects, such as apoptosis or altered gene expression, which can confound the results.[6][10][11][12] Long-term lysosomal dysfunction can itself trigger cellular stress responses that are independent of the initial experimental condition.

The Gold Standard: The Time-Course Experiment

To determine the optimal treatment window, a time-course experiment is essential for each new cell line and experimental condition. The goal is to identify the time point where the accumulation of LC3-II is linear and maximal, without inducing significant cell death.

Typical Ranges: For most cell lines, a BafA1 treatment duration of 2 to 6 hours is effective.[13] However, this is a general guideline and must be empirically validated.

| Parameter | Recommended Range | Rationale |

| BafA1 Concentration | 50-200 nM | This range is typically sufficient to inhibit V-ATPase without causing acute, widespread cytotoxicity.[13] A dose-response curve is recommended. |

| Treatment Duration | 2-6 hours | Balances sufficient accumulation of autophagosomes for detection against the risk of secondary cytotoxic effects.[13][14] |

| Cell Confluency | 60-80% | Ensures cells are in a healthy, proliferative state and avoids confounding effects from contact inhibition or nutrient depletion. |

Detailed Protocols

Protocol 1: Determining Optimal Bafilomycin A1 Incubation Time

This protocol establishes the ideal time window for BafA1 treatment in your specific cell model.

Workflow Overview

Caption: Workflow for optimizing BafA1 treatment duration.

Step-by-Step Methodology:

-

Cell Seeding: Plate your cells in multiple dishes (e.g., 6-well plates) to allow for harvesting at different time points. Seed at a density that will result in 60-70% confluency at the time of the experiment.

-

Experimental Treatment: The next day, apply your experimental treatment (e.g., drug of interest, starvation media) to induce or inhibit autophagy. Include an untreated control group.

-

Staggered Bafilomycin A1 Addition: Add BafA1 (e.g., 100 nM final concentration) to the culture medium at staggered time points. For example, if your total experiment time is 8 hours, you would add BafA1 at the 2, 4, 6, and 7-hour marks to achieve final incubation times of 6, 4, 2, and 1 hour(s), respectively.

-

Harvesting: At the end of the 8-hour total experiment time, harvest all samples simultaneously. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against LC3B and p62/SQSTM1. An antibody for a loading control (e.g., GAPDH, β-actin) is essential.

-

Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

-

-

Data Analysis:

-

Perform densitometry on the LC3-II and p62 bands. Normalize the signal to the loading control.

-

Plot the normalized LC3-II levels against the BafA1 incubation time.

-

Identify the time window where the accumulation of LC3-II is most linear. This will be your optimal treatment duration for subsequent experiments.

-

Protocol 2: Standard Autophagic Flux Assay

Once the optimal BafA1 treatment duration is determined, you can perform the standard autophagic flux assay.

Experimental Groups:

A robust experiment requires four distinct treatment groups:

-

Control (Untreated): Baseline autophagy level.

-

Experimental Condition: Your treatment of interest (e.g., drug, starvation).

-

Bafilomycin A1 only: Basal autophagic flux.

-

Experimental Condition + Bafilomycin A1: Stimulated/inhibited autophagic flux.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Plate and treat cells as described in Protocol 1.

-

Bafilomycin A1 Addition: Add BafA1 (at the optimized concentration) to the designated plates for the predetermined optimal duration before the end of the experimental treatment period. For example, if your experimental treatment is 6 hours and your optimal BafA1 time is 2 hours, add BafA1 for the final 2 hours of the 6-hour treatment.

-

Harvesting and Western Blot: Harvest lysates and perform Western blotting for LC3 and p62 as detailed in Protocol 1.

-

Data Interpretation:

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of BafA1. The difference (ΔLC3-II) between the BafA1-treated and untreated samples represents the amount of LC3-II that was degraded by lysosomes during the treatment period.[8][9]

| Condition | LC3-II (No BafA1) | LC3-II (+BafA1) | p62 (No BafA1) | p62 (+BafA1) | Interpretation |

| Autophagy Induction | ↑ or ↔ | ↑↑ (Δ is large) | ↓ | ↑ | Increased autophagosome formation and degradation. High flux. |

| Autophagy Blockade | ↑ | ↑ (Δ is small) | ↑ | ↑ | Impaired degradation leads to autophagosome accumulation. Low flux. |

| Basal Autophagy | Baseline | ↑ | Baseline | ↑ | Normal cellular autophagic activity. |

Note on p62/SQSTM1: p62 is an autophagy receptor that binds to ubiquitinated cargo and LC3, thereby being incorporated into autophagosomes and degraded.[15][16] Its levels are generally inversely correlated with autophagic flux. However, p62 expression can also be regulated at the transcriptional level, so it should be used as a confirmatory marker in conjunction with the LC3 turnover assay.[9][15][17]

Troubleshooting and Considerations

-

Bafilomycin A1 is light-sensitive: Protect stock solutions and treated cells from light.[18]

-

Cytotoxicity: Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your time-course experiment to ensure the chosen concentration and duration are not overly toxic.[12]

-

Cell-Type Specificity: Different cell lines have different basal rates of autophagy and sensitivities to BafA1.[19] Optimization is non-negotiable for each cell type.

-

Loading Control: Ensure your loading control is stable under your experimental conditions.

Conclusion

Measuring autophagic flux with Bafilomycin A1 is a powerful technique, but its accuracy is critically dependent on methodical optimization. By performing a careful time-course experiment to define the linear range of autophagosome accumulation, researchers can generate reliable and quantifiable data. This rigorous approach moves beyond ambiguous static measurements, enabling a true understanding of the dynamic nature of autophagy in response to various stimuli.

References

-

Wang, Y., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. [Link]

-

Zhou, Z., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. [Link]

-

Wikipedia. Bafilomycin. [Link]

-

Mauvezin, C., et al. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy. [Link]

-

Boyd, P., et al. (2009). Autophagy, Bafilomycin and Cell Death. Autophagy. [Link]

-

Gottlieb, R. A., et al. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research. [Link]

-

Goodall, M. L., et al. (2016). Development of a specific live-cell assay for native autophagic flux. Journal of Cell Science. [Link]

-

Fang, E. F., et al. (2021). The Evandro F. Fang lab protocol: Guidelines for evaluation of autophagic flux and mitophagy. STAR Protocols. [Link]

-

Dagda, R. K., & Das Banerjee, T. (2017). Methods for Measuring Autophagy in Mice. Cells. [Link]

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy. [Link]

-

Chen, M., et al. (2022). Quantitative and temporal measurement of dynamic autophagy rates. Autophagy. [Link]

-

Towers, C. How to Test and Measure Autophagic Flux Quantitatively. Bio-Techne. [Link]

-

Bio-Rad Laboratories. (2025). Measuring Autophagic Flux: A Simple Guide to How and Why. Bitesize Bio. [Link]

-

Nandi, N. (2019). LC3 and p62 immunostaining interpretation. ResearchGate. [Link]

-

Jiang, P., & Mizushima, N. (2015). Methods for the Detection of Autophagy in Mammalian Cells. Methods in Enzymology. [Link]

-

Bio-Rad Laboratories. (2016). Assessing Cell Health: Autophagy. Bio-Radiations. [Link]

-

Mills, T. (2024). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. The Plymouth Student Scientist. [Link]

-

Jiang, P., & Mizushima, N. p62/SQSTM1-based biochemical methods for the analysis of autophagy progression in mammalian cells. Bio-protocol. [Link]

-

Various Authors. (2015). What is the concentration of Bafilomycin A1 that should be used to block autophagy in prostate cancer cell lines?. ResearchGate. [Link]

-

Bjørkøy, G., et al. (2005). p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. The Journal of Cell Biology. [Link]

-

Hsieh, Y.-C., et al. (2025). Bafilomycin A1 induces colon cancer cell death through impairment of the endolysosome system dependent on iron. ResearchGate. [Link]

-

Towers, C. LC3 in Autophagy Research: What Does an LC3 Increase Mean?. Bio-Techne. [Link]

-

Liu, L., et al. (2021). Bafilomycin A1 induces caspase-dependent apoptosis and inhibits autophagy flux in diffuse large B cell lymphoma. Preprints.org. [Link]

-

Wang, Y., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Semantic Scholar. [Link]

-

Goka, K., et al. (2020). Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Various Authors. (2014). Can I add bafilomycin along with my drug of interest to study autophagy?. ResearchGate. [Link]

-

Tchedre, K., & Giffard, R. G. (2013). Autophagy Activation Clears ELAVL1/HuR-Mediated Accumulation of SQSTM1/p62 during Proteasomal Inhibition in Human Retinal Pigment Epithelial Cells. PLOS One. [Link]

-

Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy. [Link]

-

Olah, G., et al. (2024). Bafilomycin 1A Affects p62/SQSTM1 Autophagy Marker Protein Level and Autophagosome Puncta Formation Oppositely under Various Inflammatory Conditions in Cultured Rat Microglial Cells. International Journal of Molecular Sciences. [Link]

-

De-La-Mota-Peynado, A., et al. (2026). p62/SQSTM1 selectively supports starvation-induced autophagy in N2a neuroblastoma cells. bioRxiv. [Link]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]

- 3. Macroautophagy: Novus Biologicals [novusbio.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Bafilomycin - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Suppression of influenza A virus replication in human lung epithelial cells by noncytotoxic concentrations bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. proteolysis.jp [proteolysis.jp]

- 16. rupress.org [rupress.org]

- 17. researchgate.net [researchgate.net]

- 18. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]

- 19. Autophagy Activation Clears ELAVL1/HuR-Mediated Accumulation of SQSTM1/p62 during Proteasomal Inhibition in Human Retinal Pigment Epithelial Cells | PLOS One [journals.plos.org]

Application Note: Optimization of Bafilomycin A1 for In Vivo Autophagic Flux Assessment

Core Directive & Scientific Rationale

The "Flux" Imperative

In autophagy research, static measurements of markers like LC3-II (microtubule-associated protein 1A/1B-light chain 3) are insufficient. An increase in LC3-II levels can indicate either enhanced autophagy induction (increased production) or blocked degradation (lysosomal failure).

To distinguish between these opposing states, researchers must measure Autophagic Flux .[1] This requires the use of a "clamping" agent that completely blocks lysosomal degradation. Bafilomycin A1 (BafA1) is the gold standard for this purpose due to its high specificity for vacuolar H+-ATPases (V-ATPases), preventing lysosomal acidification and subsequent autophagosome-lysosome fusion.

Mechanism of Action

BafA1 functions by binding to the V0 subunit of the V-ATPase complex. Unlike Chloroquine (CQ), which is a lysosomotropic weak base that accumulates in lysosomes to raise pH, BafA1 mechanically inhibits the proton pump itself. This results in a rapid, potent accumulation of autophagosomes.

Figure 1: Mechanism of Bafilomycin A1 inhibition.[2] BafA1 targets the V-ATPase, preventing acidification.[3][4][5][6] This creates a dual block: enzymes remain inactive, and membrane fusion is arrested.

Critical Considerations: Toxicity & Solubility[7]

The Therapeutic Window

BafA1 is highly toxic. In in vivo mouse models, the margin between a "flux-blocking dose" and a "lethal dose" is narrow.

-

Too Low (<0.1 mg/kg): Incomplete inhibition of V-ATPase; flux is underestimated.

-

Too High (>2 mg/kg): Rapid systemic toxicity, hypothermia, and potential death before the assay endpoint.

The Solubility Trap (Phase Separation)

BafA1 is hydrophobic. It is typically supplied as a lyophilized powder and reconstituted in DMSO.[7]

-

Risk: Injecting high-concentration DMSO directly causes local tissue damage and pain.

-

Failure Mode: Diluting DMSO stock directly into aqueous saline/PBS often causes BafA1 to precipitate out of solution immediately. This results in the animal receiving a bolus of solid drug that is not absorbed, leading to failed experiments.

-

Solution: Use a vehicle system that stabilizes the hydrophobic compound (e.g., Corn Oil or a PEG/Tween mixture).[8]

Dosage & Administration Guidelines

Recommended Dosage Table

| Parameter | Standard Flux Assay | Long-Term Inhibition (Rare) |

| Dosage | 0.5 – 1.0 mg/kg | 0.1 mg/kg |

| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[6][8] |

| Duration | 2 – 4 Hours (Strict) | Daily (High mortality risk) |

| Primary Endpoint | LC3-II Accumulation (Western Blot) | Tumor reduction / Survival |

| Vehicle | DMSO (10%) + Corn Oil (90%) | DMSO (10%) + Saline (90%) |

Vehicle Preparation Protocols

Option A: The "Corn Oil" Method (Recommended for Stability)

This method minimizes precipitation risks.

-

Stock Solution: Dissolve BafA1 in 100% DMSO to a concentration of 1 mg/mL . Store at -20°C.

-

Working Solution:

-

Thaw DMSO stock.

-

Mix 10 µL of BafA1 Stock with 90 µL of Corn Oil (for a 100 µL injection).

-

Critical: Vortex vigorously for 30 seconds to create a temporary emulsion.

-

Inject immediately.

-

Option B: The "PEG/Tween" Method (High Solubility)

Use this if Corn Oil viscosity is problematic for your syringe gauge.

-

Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

-

Procedure: Dissolve BafA1 in DMSO first, add PEG300/Tween-80, mix, and then slowly add Saline while vortexing.

Experimental Workflow

To scientifically validate autophagic flux, you must compare four groups. Increased LC3-II in the treatment group without BafA1 is ambiguous. Increased LC3-II in the Treatment+BafA1 group above the BafA1-only baseline confirms flux induction.

Figure 2: Experimental Design. BafA1 is administered during the final 2-4 hours of the experimental treatment window to "clamp" the system.

Step-by-Step Protocol

Materials

-

Bafilomycin A1 (Lyophilized, High Purity >95%).

-

DMSO (Dimethyl sulfoxide), anhydrous.

-

Corn Oil (Sigma-Aldrich or equivalent).

-

Syringes (1 mL) and Needles (27G or 30G).

-

1.5 mL Microcentrifuge tubes.

Procedure

-

Calculations:

-

Weigh all mice. Calculate the required volume based on 1 mg/kg dosage.

-

Example: For a 25g mouse, target dose is 0.025 mg.

-

If Stock is 0.25 mg/mL (diluted), inject 100 µL.

-

-

Preparation (Fresh):

-

Prepare the BafA1/Corn Oil emulsion immediately before injection. Do not store the diluted emulsion.

-

Note: BafA1 is light-sensitive. Keep tubes wrapped in foil.

-

-

Injection:

-

Restrain the mouse securely.

-

Inject into the lower right quadrant of the abdomen (i.p.) to avoid the cecum and urinary bladder.

-

Record the exact time of injection.

-

-

Incubation:

-

Return mouse to cage.

-

Wait exactly 2 to 4 hours .

-

Warning: Exceeding 4 hours often leads to maximal LC3 accumulation saturation, making it difficult to distinguish differences between groups, and increases toxicity.

-

-

Harvesting:

-

Euthanize mice using CO2 or cervical dislocation.

-

Rapidly dissect target tissues.

-

Snap freeze in liquid nitrogen immediately. Autophagy continues post-mortem if tissue is kept at room temperature.

-

-

Western Blot Analysis:

-

Lyse tissue in RIPA buffer with Protease Inhibitors.

-

Load 20-40 µg protein per lane.

-

Probe for LC3B (Look for LC3-I at 16kDa and LC3-II at 14kDa).

-

Probe for p62/SQSTM1 (Substrate that accumulates when autophagy is blocked).

-

Probe for Beta-Actin or GAPDH (Loading Control).

-

Data Interpretation

To confirm autophagic flux is active and/or increased by your treatment:

-

Check BafA1 Efficacy: The "BafA1 Only" group must have significantly higher LC3-II than the "Vehicle Control" group. If not, the drug did not work (check solubility/injection).

-

Check Flux Induction:

-

Calculate Net Flux = (LC3-II in Group 4) minus (LC3-II in Group 2).

-

Compare this Net Flux to the Basal Flux (Group 3 minus Group 1).

-

If (Group 4 - Group 2) > (Group 3 - Group 1), your treatment increases autophagic flux .

-

References

-

Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382. [Link]

-

Yuan, N., et al. (2015).[4] Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia.[4][6][9] Haematologica, 100(3), 345–356.[4] [Link]

-

Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542–545. [Link]

-

Mauvezin, C., & Neufeld, T. P. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca2+-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy, 11(8), 1437–1438. [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. haematologica.org [haematologica.org]

- 3. apexbt.com [apexbt.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bafilomycin A1 | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating Bafilomycin A1 in Long-Term Assays: A Technical Support Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Bafilomycin A1 in their long-term experimental models. As a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), Bafilomycin A1 is an invaluable tool, particularly in the study of autophagy.[1][2] However, its use in assays extending beyond a few hours can present unique challenges, from unexpected cytotoxicity to inconsistent results.

This guide, structured in a question-and-answer format, aims to directly address common issues encountered during long-term experiments. Here, we will delve into the "why" behind these challenges and provide actionable troubleshooting strategies to ensure the scientific integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing excessive and unexpected cytotoxicity in my long-term assay, even at concentrations reported to be safe in short-term studies. What could be the cause?

This is a common and critical issue. The cytotoxicity of Bafilomycin A1 can be significantly more pronounced in long-term cultures. Several factors, often intertwined, can contribute to this phenomenon:

-

Progressive Lysosomal Dysfunction: Bafilomycin A1's primary mechanism is the inhibition of V-ATPase, which is crucial for maintaining the acidic environment of lysosomes.[1][3] While short-term inhibition is often tolerated, prolonged disruption of lysosomal pH can lead to a cascade of detrimental effects, including impaired degradation of cellular waste, accumulation of toxic metabolites, and ultimately, cell death.[4]

-

Induction of Apoptosis: Beyond its effects on autophagy, Bafilomycin A1 has been shown to induce apoptosis, or programmed cell death, in various cell lines.[5][6][7] This can occur through both caspase-dependent and -independent pathways.[5][7] In long-term assays, the pro-apoptotic signaling may have sufficient time to accumulate and trigger cell death.

-

Off-Target Effects at Higher Concentrations: While highly selective for V-ATPase at nanomolar concentrations, at higher micromolar concentrations, Bafilomycin A1 can also inhibit other ATPases, such as P-type ATPases.[1] These off-target effects can contribute to cellular stress and toxicity over extended periods.

-

Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to Bafilomycin A1.[6][8] Factors such as basal metabolic rate, reliance on autophagy for survival, and expression levels of V-ATPase can all influence a cell line's susceptibility to the compound's cytotoxic effects.

Troubleshooting Workflow:

Caption: Strategies for improving long-term autophagic flux assays.

Key Recommendations for Robust Autophagic Flux Analysis:

-

Use Multiple Markers: Do not rely solely on the accumulation of LC3-II. [9]Concurrently measure the levels of p62/SQSTM1, a protein that is selectively degraded by autophagy. [10][9]A true increase in autophagic flux in the presence of an inducer and Bafilomycin A1 should result in a greater accumulation of both LC3-II and p62 compared to Bafilomycin A1 alone.

-

Include Positive Controls: Use a known autophagy inducer, such as rapamycin or starvation, in parallel with your experimental treatment. [10][11]This will help you to validate that your assay is capable of detecting changes in autophagic flux.

-

Perform Time-Course Experiments: Analyze autophagic markers at multiple time points (e.g., 2, 4, 8, 24, and 48 hours). This will provide a more dynamic picture of the autophagic response and help to distinguish between early and late effects of your treatment.

-

Consider Tandem Fluorescent LC3 Reporters: For imaging-based assays, consider using a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3). This reporter fluoresces yellow (merged red and green) in neutral pH autophagosomes and red in acidic autolysosomes (due to quenching of the GFP signal). [4]This allows for a more direct visualization of autophagosome-lysosome fusion and can help to clarify the effects of Bafilomycin A1.

Recommended Starting Concentrations for Common Cell Lines (for short-term assays, adjust for long-term based on your dose-response data):

| Cell Line | Recommended Starting Concentration | Reference |

| HeLa | 10-100 nM | [6] |

| NIH-3T3 | 10-50 nM | [6][8] |

| PC12 | 10-50 nM | [6][8] |

| Glioma Stem Cells | 0.5-10 nM | |

| Pediatric B-ALL | 1 nM | [5][7] |

Note: These are starting points. The optimal concentration for your specific cell line and experimental conditions must be determined empirically.

References

-

Yuan N, et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. 100(3):345-56. [Link]

-

Bafilomycin - Wikipedia. [Link]

-

Umemura, T., et al. (1990). The cytotoxic action of diphtheria toxin and its degradation in intact Vero cells are inhibited by bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase. The Journal of Biological Chemistry. 265(35):22331-5. [Link]

-

Kovács, T., et al. (2022). The Autophagy Inhibitor Bafilomycin Inhibits Antibody-Dependent Natural Killer Cell-Mediated Killing of Breast Carcinoma Cells. International Journal of Molecular Sciences. 23(19):11283. [Link]

-

Yuan N, et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. 100(3):345-56. [Link]

-

Hasegawa, J., & Yoshimori, T. (2013). LC3 flux assay. Bio-protocol. 3(1): e319. [Link]

-

Bafilomycin A1 (Baf) dose–response curves performed on glioma stem cell... | Download Scientific Diagram - ResearchGate. [Link]

-

Bafilomycin A1 - Interchim. [Link]

-

Farge, T., et al. (2021). Inhibiting autophagy targets human leukemic stem cells and hypoxic AML blasts by disrupting mitochondrial homeostasis. Blood. 137(16): 2205–2219. [Link]

-

Martin, S., et al. (2021). Robust LC3B lipidation analysis by adjusting autophagic flux with low concentrations of Bafilomycin A1. bioRxiv. [Link]

-

Maycotte, P., et al. (2012). Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy. Autophagy. 8(2): 200–212. [Link]

-

Goodall, M. L., et al. (2016). Development of a specific live-cell assay for native autophagic flux. eLife. 5: e18288. [Link]

-

BafA1 is not inducing apoptosis! Can any one help me out? - ResearchGate. [Link]

-

Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International journal of molecular sciences. 18(9), 1865. [Link]

-

Has anyone exposed cells to Bafilomycin A1 longer than 24hrs? - ResearchGate. [Link]

-

Bafilomycin a1 – Knowledge and References - Taylor & Francis. [Link]

-

What is the best applicable inhibitor of autophagy? | ResearchGate. [Link]

-

Shaikh, S., et al. (2019). Bafilomycin-A1 and ML9 Exert Different Lysosomal Actions to Induce Cell Death. Current Molecular Pharmacology. 12(4): 261–271. [Link]

-

Wang, C., et al. (2022). Bafilomycin A1 Inhibits HIV-1 Infection by Disrupting Lysosomal Cholesterol Transport. Viruses. 14(9): 1888. [Link]

-

The Best Pharmacological Autophagy Inducers and Inhibitors | Bio-Techne. [Link]

-

Glick, D., et al. (2010). Autophagy: cellular and molecular mechanisms. The Journal of pathology. 221(1): 3–12. [Link]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Bafilomycin A1 | H+-ATPase | Tocris Bioscience [tocris.com]

- 4. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. stressmarq.com [stressmarq.com]

why bafilomycin A1 is not increasing LC3-II levels in my experiment

Ticket: Bafilomycin A1 (BafA1) is not increasing LC3-II levels.

Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Autophagic Flux Blockade

The Mechanistic Baseline

Before troubleshooting, we must validate your expectation. You expect BafA1 to increase LC3-II because it blocks lysosomal degradation.[1] If LC3-II levels remain unchanged, the system is failing at one of three nodes: Induction , Fusion , or Detection .[1]

The "Hidden" Mechanism: Most researchers know BafA1 inhibits the V-ATPase (proton pump).[1] However, high-impact studies (Mauvezin & Neufeld, 2015) revealed that BafA1 also inhibits SERCA (calcium pumps), which is actually what blocks the physical fusion of autophagosomes with lysosomes.[1][2]

Pathway Visualization: The Flux Blockade

Figure 1: BafA1 Dual-Target Mechanism.[1][3][4] BafA1 prevents LC3-II turnover by inhibiting both lysosomal acidification (V-ATPase) and autophagosome-lysosome fusion (SERCA).[1]

Diagnostic Matrix: Triage Your Result

Compare your Western Blot bands to these scenarios to identify the root cause.

| Scenario | Observation (Western Blot) | Diagnosis | Probability |

| A | Control: Faint/No LC3-IIBafA1: Faint/No LC3-II | Low Basal Flux (The "Silent" Cell) | High |

| B | Control: Strong LC3-IIBafA1: Strong LC3-II (No Change) | Flux Saturation (The "Traffic Jam") | Medium |

| C | Control: Visible LC3-IBafA1: No LC3-II detected | Technical Artifact (The "Blow-Through") | High |

| D | Control: LC3-II PresentBafA1: LC3-II Decreases | Toxicity/Off-Target | Low |

Troubleshooting Guides

Scenario A: The "Silent" Cell (Low Basal Flux)

The Issue: Your cells have near-zero autophagy under normal growth conditions.[1] Blocking the drain (lysosome) doesn't raise the water level (LC3-II) if the faucet (induction) is off.[1]

-

The Fix: You must force flux to prove the assay works.

-

Positive Control: Treat cells with Torin1 (250 nM) or Starvation Media (EBSS) for 2 hours.[1]

-

The "Clamp": Add BafA1 (100 nM) during the last hour of starvation.

-

Interpretation:

-

If Starvation + BafA1 >> Starvation alone: Your assay works; your cells just have low basal autophagy.

-

If Starvation + BafA1 == Starvation alone: You have a fusion block (Scenario B).[1]

-

-

Scenario B: Flux Saturation

The Issue: The autophagic machinery is already maximally inhibited or overwhelmed. This is common in neurodegenerative models or cells with lysosomal storage defects.

-

The Fix: Titrate and Time.

-

Dose Response: Test BafA1 at 10, 50, 100, and 200 nM.

-

Time Course: Reduce treatment to 1 hour. Long treatments (4h+) can cause lysosomal swelling and secondary toxicity that paradoxically reduces LC3-II synthesis.[1]

-

Scenario C: Technical Artifacts (The Western Blot)

The Issue: LC3-II is hydrophobic and small (~14-16 kDa).[1] It is notoriously difficult to capture if standard protocols are used.

-

The Fix: "The Hydrophobic Protocol"

-

Membrane: Use 0.2 µm PVDF (Polyvinylidene difluoride).[1] Do not use Nitrocellulose (LC3-II can blow through 0.45 µm pores).[1]

-

Activation: PVDF must be activated in 100% Methanol for 1-2 mins.

-

Transfer Buffer: Must contain 20% Methanol to strip SDS from the protein, allowing it to bind the hydrophobic membrane.

-

Fixation (Optional but effective): After transfer, incubate the membrane in 0.4% Paraformaldehyde (PFA) for 30 mins to "lock" LC3 to the membrane before blocking.

-

Standardized BafA1 Flux Protocol

Use this protocol to eliminate variables.

Reagents:

-

Bafilomycin A1 (Stock: 100 µM in DMSO).[1] Store at -20°C.

-

Lysis Buffer: RIPA + Protease Inhibitors + Phosphatase Inhibitors.

Workflow:

-

Seed: Plate cells to reach 70-80% confluency. Avoid 100% confluency (contact inhibition alters flux).[1]

-

Treat:

-

Incubate: 2 to 4 hours maximum.

-

Why? Beyond 4 hours, BafA1 inhibits protein synthesis (global translation), which stops new LC3 production, leading to a false "no increase" result.[1]

-

-

Harvest: Wash 1x with ice-cold PBS. Lyse directly on plate.

-

Sonication: Sonicate lysates (3 x 5 pulses).

Decision Tree: Next Steps

Figure 2: Troubleshooting Logic Flow. Follow this path to distinguish between biological phenotypes and technical failures.

Frequently Asked Questions (FAQ)

Q: Can I use Chloroquine (CQ) instead of Bafilomycin A1? A: You can, but BafA1 is cleaner.[1] Chloroquine is a weak base that accumulates in lysosomes to raise pH. It requires much higher concentrations (10-50 µM) and longer incubation times, which can cause more off-target toxicity than BafA1 (100 nM).[1]

Q: My LC3-II band is smeared. Why? A: This is usually due to degradation during sample prep. Ensure you are working on ice, using fresh protease inhibitors, and sonicating your samples.[1] LC3-II is lipidated and sticky; smears often indicate incomplete solubilization.[1]

Q: Does BafA1 inhibit mTOR? A: Indirectly, yes.[1] By disrupting the lysosomal proton gradient, BafA1 can affect the recruitment of mTORC1 to the lysosomal surface, potentially inhibiting it. This is why short incubation times (2-4h) are critical to separate flux inhibition from signaling feedback loops.[1]

References

-

Klionsky, D. J., et al. (2021).[1][7][8][9] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[1][7][8] [Link] (The definitive guide on interpreting LC3-II flux).

-

Mauvezin, C., & Neufeld, T. P. (2015).[1][2][10] Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion.[1][2][3][4][10][11] Autophagy, 11(8), 1437–1438.[1] [Link] (Establishes the dual-mechanism of BafA1).

-

Yoshii, T., et al. (2021).[1] Molecular basis of V-ATPase inhibition by bafilomycin A1. Nature Communications, 12, 1782.[1][10][12] [Link] (Structural analysis of BafA1 binding).

-

Mizushima, N., & Yoshimori, T. (2007).[1] How to interpret LC3 immunoblotting. Autophagy, 3(6), 542–545.[1] [Link] (Seminal paper on Western Blot artifacts for LC3).

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. | Sigma-Aldrich [sigmaaldrich.com]

- 5. evandrofanglab.com [evandrofanglab.com]

- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) [research-explorer.ista.ac.at]

- 8. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition) [archimer.ifremer.fr]

- 9. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)1 [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Technical Support Center: Overcoming Variability in Bafilomycin A1 Autophagy Inhibition Results

Welcome to the technical support center for bafilomycin A1, a critical tool for studying autophagy. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using bafilomycin A1 and to troubleshoot the variability often encountered in experimental results. By understanding the underlying mechanisms and potential pitfalls, you can ensure the reliability and reproducibility of your autophagy flux assays.

Introduction to Bafilomycin A1 and Autophagy Flux

Autophagy is a fundamental cellular process for degrading and recycling cellular components. A key method for monitoring this process is the autophagy flux assay, which measures the rate of autophagic degradation. Bafilomycin A1 is a highly potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying lysosomes.[1] By inhibiting lysosomal acidification, bafilomycin A1 blocks the final step of autophagy: the degradation of autophagosomes by lysosomal hydrolases.[1][2] This blockade leads to an accumulation of autophagosomes, which can be quantified to assess autophagic flux.[3][4] However, the application of bafilomycin A1 is not without its challenges, and variability in results is a common frustration. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of bafilomycin A1 in autophagy studies?

A1: Bafilomycin A1 is a macrolide antibiotic that specifically inhibits the V-ATPase proton pump on lysosomal membranes.[2] This inhibition prevents the acidification of the lysosome, which is essential for the activation of acidic hydrolases that degrade the contents of autophagosomes.[2][5] Consequently, the fusion of autophagosomes with lysosomes and the subsequent degradation of their cargo are blocked, leading to an accumulation of autophagosomes.[2][6] This accumulation is a key measure in autophagy flux assays.[3][4]

Q2: Beyond V-ATPase inhibition, does bafilomycin A1 have other cellular effects?

A2: Yes, it's crucial to be aware of bafilomycin A1's other effects, which can vary depending on the concentration and cell type. At higher concentrations, it can induce apoptosis (programmed cell death) and may disrupt the mitochondrial electrochemical gradient.[2][6][7] Some studies have also shown that bafilomycin A1 can interfere with calcium homeostasis by targeting the SERCA pump in the endoplasmic reticulum, which can independently affect autophagosome-lysosome fusion.[5][8] Additionally, it can act as a potassium ionophore, transporting K+ ions across membranes, potentially leading to mitochondrial damage.[2]

Q3: What is the recommended concentration range and treatment duration for bafilomycin A1?

A3: The optimal concentration and duration are highly dependent on the cell line and experimental goals. However, a general starting point is 10 nM to 1 µM for up to 18 hours.[6][9] For many cell lines, a concentration of 100-200 nM for 2-4 hours is sufficient to inhibit autophagic flux for analysis by western blotting (e.g., LC3-II accumulation).[10][11] It is strongly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the lowest effective concentration that maximally inhibits autophagy with minimal off-target effects.[12][13]

Q4: How should I prepare and store bafilomycin A1?

A4: Bafilomycin A1 is typically supplied as a lyophilized powder and should be reconstituted in a solvent like DMSO to create a stock solution.[6][14] For example, to make a 1 mM stock, you can reconstitute 100 μg in 160.56 μl of DMSO.[6][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[6][14][15] Once in solution, it's best to use it within three months to avoid loss of potency.[6][9]

Troubleshooting Guide

This section addresses common problems encountered when using bafilomycin A1 and provides step-by-step solutions.

Issue 1: High Variability Between Replicate Experiments

Question: "I'm seeing significant run-to-run variability in my bafilomycin A1 experiments, even with the same conditions. Sometimes the cells respond as expected, and other times they don't. What could be the cause?"

Underlying Causes & Solutions:

-

Inconsistent Cell State: The physiological state of your cells can dramatically impact their response to bafilomycin A1.

-

Cell Cycle: Cells in different phases of the cell cycle can have varying sensitivity to bafilomycin A1.[16]

-

Solution: Synchronize your cells before treatment. A common method is serum starvation, which arrests cells in the G0/G1 phase, creating a more homogenous population.[16]

-

-

Cell Confluency: Overly confluent or sparse cultures can have altered basal autophagy levels.

-

Solution: Plate cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase at the time of treatment.

-

-

-

Compound Instability: Bafilomycin A1 can degrade over time, especially if not stored properly.

-

Solution:

-

Always store the lyophilized powder and DMSO stock solutions at -20°C, protected from light.[6][14]

-

Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6][10]

-

Prepare fresh dilutions in culture medium for each experiment.[14] Do not store bafilomycin A1 in aqueous solutions.[14]

-

-

-

Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and nutrients that influence basal autophagy.

-

Solution: Test new lots of FBS for their effect on your assay before use in critical experiments. If possible, purchase a large batch of a single lot to maintain consistency over a series of experiments.

-

Issue 2: No or Weak LC3-II Accumulation After Bafilomycin A1 Treatment

Question: "I've treated my cells with bafilomycin A1, but I'm not seeing the expected increase in LC3-II levels on my Western blot. What's going wrong?"

Underlying Causes & Solutions:

-

Suboptimal Concentration or Duration: The concentration or treatment time may be insufficient for your specific cell line.

-

Low Basal Autophagy: The cell line you are using may have very low basal levels of autophagy. If there is little to no autophagic activity to begin with, there will be minimal LC3-II to accumulate upon inhibition.

-

Solution: Include a positive control for autophagy induction, such as starvation (e.g., culturing in HBSS or EBSS) or treatment with an mTOR inhibitor like rapamycin or Torin1.[17] This will help you confirm that the lack of LC3-II accumulation is due to low basal autophagy and not a problem with your bafilomycin A1 treatment or detection method.

-

-

Ineffective Bafilomycin A1: The compound may have degraded.

-

Solution: Purchase a new vial of bafilomycin A1 or test your current stock on a cell line known to have a robust autophagic response.

-

Issue 3: Unexpected Cell Death or Toxicity

Question: "My cells are dying after treatment with bafilomycin A1, which is confounding my autophagy measurements. How can I avoid this?"

Underlying Causes & Solutions:

-

Concentration-Dependent Toxicity: Bafilomycin A1 can induce apoptosis, particularly at higher concentrations and with longer exposure times.[2][6][7]

-

Solution:

-

Perform a dose-response curve to find the lowest concentration that effectively inhibits autophagy without causing significant cell death.

-

Reduce the treatment duration. For many applications, a 2-4 hour treatment is sufficient to observe LC3-II accumulation.[11]

-

Assess cell viability in parallel with your autophagy assay using methods like MTT or Trypan Blue exclusion.

-

-

-

Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of bafilomycin A1.[18][19]

-

Solution: If your cell line is particularly sensitive, consider using alternative late-stage autophagy inhibitors like chloroquine or a combination of protease inhibitors such as E64d and pepstatin A.[10][20] However, be aware that these inhibitors also have their own mechanisms and potential off-target effects.[1][21]

-

Issue 4: Difficulty Interpreting Autophagic Flux Data

Question: "I see an increase in LC3-II after my experimental treatment alone. When I add bafilomycin A1, the LC3-II levels increase further. How do I interpret this?"

Underlying Causes & Solutions:

-

Understanding Autophagic Flux: An increase in LC3-II can mean either an induction of autophagy (more autophagosomes are being formed) or a blockage in the degradation pathway (autophagosomes are not being cleared).[11][22][23] This is why treatment with a lysosomal inhibitor is essential for correctly interpreting results.[3][11]

-

Scenario A: Increased Autophagic Flux:

-

Observation: Your experimental treatment alone increases LC3-II. Adding bafilomycin A1 to your experimental treatment results in a further increase in LC3-II compared to bafilomycin A1 treatment alone.

-

Interpretation: Your treatment is inducing autophagy, leading to a higher rate of autophagosome formation.

-

-

Scenario B: Decreased Autophagic Flux (Blockade):

-

Observation: Your experimental treatment alone increases LC3-II. However, when you add bafilomycin A1, the LC3-II level is similar to or only slightly higher than that seen with your treatment alone.

-

Interpretation: Your treatment is likely impairing autophagosome degradation, causing a buildup of LC3-II.

-

-

Solution: Always include four key experimental groups for a robust autophagy flux assay:

-

Untreated control

-

Experimental treatment alone

-

Bafilomycin A1 alone

-

Experimental treatment + Bafilomycin A1

-

This allows you to accurately assess the changes in autophagic flux.[3][4]

-

Experimental Protocols & Data Presentation

Optimizing Bafilomycin A1 Concentration

To ensure reliable results, it is critical to determine the optimal concentration of bafilomycin A1 for your specific cell line.

Step-by-Step Protocol:

-

Cell Plating: Seed your cells in a multi-well plate at a consistent density.

-

Treatment: Treat the cells with a range of bafilomycin A1 concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 400 nM) for a fixed duration (e.g., 4 hours). Include an untreated control.

-

Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot for LC3. Use a loading control like β-actin.

-

Analysis: Quantify the LC3-II band intensity. The optimal concentration is the lowest concentration that gives the maximal accumulation of LC3-II.

Table 1: Example Bafilomycin A1 Concentration Ranges for Different Cell Lines

| Cell Line | Recommended Concentration Range | Typical Treatment Duration | Reference |

| HeLa | 100 - 400 nM | 2 - 6 hours | [12] |

| MEFs | 100 - 200 nM | 2 - 4 hours | [10] |

| PC12 | 50 - 100 nM | 12 - 24 hours | [2] |

| HepG2 | 10 - 20 nM | up to 48 hours | [24] |

| B-ALL | 1 nM | up to 72 hours | [18][19] |

Note: These are starting points. Optimization for your specific experimental conditions is essential.

Visualizing the Bafilomycin A1 Mechanism and Workflow

Caption: Mechanism of bafilomycin A1 in blocking autophagic flux.

Caption: Workflow for a robust autophagy flux experiment.

References

-

Yuan, N., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. Available at: [Link]

-

Mauvezin, C., et al. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy. Available at: [Link]

-

Wikipedia. Bafilomycin. Available at: [Link]

-

Yuan, N., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. Available at: [Link]

-

Shacka, J. J., et al. (2006). Autophagy, Bafilomycin and Cell Death. Autophagy. Available at: [Link]

-

Klionsky, D. J. (2012). Interpretation of bafilomycin, pH neutralizing or protease inhibitor treatments in autophagic flux experiments: Novel considerations. Autophagy. Available at: [Link]

-

Eng, K. E., et al. (2010). Defining and measuring autophagosome flux—concept and reality. Autophagy. Available at: [Link]

-

Sentelle, R. D., et al. (2022). Quantitative and temporal measurement of dynamic autophagy rates. Autophagy. Available at: [Link]

-

DeJesus, R., et al. (2019). Development of a specific live-cell assay for native autophagic flux. eLife. Available at: [Link]

-

Hasegawa, J., & Yoshimori, T. LC3 flux assay. Available at: [Link]

-

Gottlieb, R. A., & Mentzer, R. M. (2015). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research. Available at: [Link]

-

Jiang, X., et al. (2014). Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression. Oncology Letters. Available at: [Link]

-

Mizushima, N., & Yoshimori, T. (2017). Monitoring and Measuring Autophagy. Cell. Available at: [Link]

-

Farge, T., et al. (2021). Inhibiting autophagy targets human leukemic stem cells and hypoxic AML blasts by disrupting mitochondrial homeostasis. Blood Advances. Available at: [Link]

-

Sarkar, S. (2012). Measurement of Autophagic Activity in Mammalian Cells. Current Protocols in Cell Biology. Available at: [Link]

-

Li, H., et al. (2018). Efficient Preparation of Bafilomycin A1 from Marine Streptomyces lohii Fermentation Using Three-Phase Extraction and High-Speed Counter-Current Chromatography. Marine Drugs. Available at: [Link]

-

Fila, M., et al. (2016). Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. Neuropharmacology. Available at: [Link]

-

Maycotte, P., et al. (2012). Autophagy inhibition with bafilomycin A1 (Baf A) does not have the same effect on cell death as chloroquine (CQ). Autophagy. Available at: [Link]

-

Dutt, G. (2025). BafA1 is not inducing apoptosis! Can any one help me out?. ResearchGate. Available at: [Link]

-

Alahmadi, W. (2016). How to design an experiment using bafilomycin in hepg2 cells?. ResearchGate. Available at: [Link]

-

Drobinska, M., et al. (2024). Bafilomycin A1 Molecular Effect on ATPase Activity of Subcellular Fraction of Human Colorectal Cancer and Rat Liver. International Journal of Molecular Sciences. Available at: [Link]

-

Yuan, N., et al. (2015). Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. Available at: [Link]

-

Mauvezin, C., et al. (2015). Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion. Autophagy. Available at: [Link]

Sources

- 1. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bafilomycin - Wikipedia [en.wikipedia.org]

- 3. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]